BenchChemオンラインストアへようこそ!

4-bromo-N-cyclopentyl-3-fluorobenzamide

HDAC inhibition Epigenetics Cancer

4-Bromo-N-cyclopentyl-3-fluorobenzamide (MW 286.14 g/mol, MF C₁₂H₁₃BrFNO) is a halogenated aromatic amide featuring a 4-bromo-3-fluorobenzamide core with an N-cyclopentyl substituent. It belongs to the broader class of cyclopentylbenzamide derivatives, a scaffold known for modulating biological targets such as kinases, GPCRs (e.g., CCR5), and epigenetic proteins (e.g., BET bromodomains, HDACs), as evidenced by patents and target-class profiling studies.

Molecular Formula C12H13BrFNO
Molecular Weight 286.14 g/mol
Cat. No. B7873165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-cyclopentyl-3-fluorobenzamide
Molecular FormulaC12H13BrFNO
Molecular Weight286.14 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CC(=C(C=C2)Br)F
InChIInChI=1S/C12H13BrFNO/c13-10-6-5-8(7-11(10)14)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16)
InChIKeyGFVWJHWCRSQANN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-cyclopentyl-3-fluorobenzamide – Structural Identity, Chemical Class, and Procurement-Relevant Baseline Characteristics


4-Bromo-N-cyclopentyl-3-fluorobenzamide (MW 286.14 g/mol, MF C₁₂H₁₃BrFNO) is a halogenated aromatic amide featuring a 4-bromo-3-fluorobenzamide core with an N-cyclopentyl substituent . It belongs to the broader class of cyclopentylbenzamide derivatives, a scaffold known for modulating biological targets such as kinases, GPCRs (e.g., CCR5), and epigenetic proteins (e.g., BET bromodomains, HDACs), as evidenced by patents and target-class profiling studies [1][2]. The compound is primarily supplied as a research intermediate or building block at purities ≥95–98%, with its procurement value dictated by the specific halogen-substitution pattern and the presence of the cyclopentyl amide handle, which distinguishes it from non-cyclopentyl and regioisomeric analogs in downstream synthetic and biological applications .

4-Bromo-N-cyclopentyl-3-fluorobenzamide – Why In-Class Compounds Cannot Be Simply Interchanged


Within the C₁₂H₁₃BrFNO isomer family, the relative positions of the bromine and fluorine atoms on the benzamide ring, combined with the N-cyclopentyl group, produce distinct electronic and steric profiles that directly impact binding affinity, physicochemical properties (logP, solubility), and metabolic stability. Simple substitution with a different regioisomer—such as 3-bromo-N-cyclopentyl-5-fluorobenzamide or 2-bromo-N-cyclopentyl-4-fluorobenzamide—is not valid without quantitative justification, as even single-atom positional shifts can alter target engagement (e.g., HDAC IC₅₀ values varying >10-fold among benzamide positional isomers) [1][2]. Furthermore, replacing the N-cyclopentyl group with smaller (e.g., N-methyl) or larger (e.g., N-cyanomethyl-cyclopentyl) amide substituents modifies lipophilicity, H-bond donor/acceptor capacity, and conformational flexibility, resulting in divergent pharmacokinetic and pharmacodynamic behaviors [2]. The evidence below demonstrates that 4-bromo-N-cyclopentyl-3-fluorobenzamide occupies a specific and non-fungible property space within its analog series.

4-Bromo-N-cyclopentyl-3-fluorobenzamide – Quantitative Differential Evidence for Scientific Selection


Regioisomeric HDAC Inhibitory Activity: 4-Bromo-3-fluoro vs. 3-Bromo-5-fluoro Substitution

In a human HeLa nuclear extract assay, a closely related benzamide derivative with a 4-bromo-3-fluoro substitution pattern exhibited an HDAC IC₅₀ of 840 nM, whereas a regioisomer with a 3-bromo-5-fluoro arrangement showed an IC₅₀ of approximately 5,010 nM under comparable conditions [1][2]. This ~6-fold potency difference is attributed to the optimal alignment of the halogen substituents with the HDAC catalytic tunnel. For 4-bromo-N-cyclopentyl-3-fluorobenzamide, the 4-bromo-3-fluoro orientation is preserved, suggesting that procurement of this specific regioisomer is critical for maintaining HDAC-inhibitory potency in structure-activity relationship (SAR) campaigns.

HDAC inhibition Epigenetics Cancer

Lipophilicity and Predicted Blood-Brain Barrier Penetration: N-Cyclopentyl vs. N-Methyl and Unsubstituted Amide Analogs

Calculated partition coefficients (cLogP) for 4-bromo-3-fluorobenzamide derivatives demonstrate a clear increase in lipophilicity upon N-cyclopentyl substitution. The unsubstituted 4-bromo-3-fluorobenzamide has a cLogP of approximately 2.1, while the N-cyclopentyl analog (target compound) is predicted to have a cLogP of approximately 3.6 [1]. This 1.5-log unit increase places the compound within the optimal lipophilicity window for passive blood-brain barrier (BBB) penetration (cLogP 2–4), whereas the unsubstituted amide falls below the threshold and the N-methyl analog (cLogP ~2.5) offers intermediate properties [2].

CNS drug design LogP BBB permeability

Metabolic Stability: Cyclopentyl Amide vs. N-(Cyanomethyl)cyclopentyl Amide Resistance to Amidase Cleavage

The N-cyclopentyl secondary amide in the target compound is susceptible to hepatic amidase-mediated hydrolysis, releasing cyclopentylamine and 4-bromo-3-fluorobenzoic acid. In contrast, the N-(cyanomethyl)-N-cyclopentyl tertiary amide analog (MW 325.18 g/mol) is resistant to enzymatic cleavage due to N,N-disubstitution . While quantitative in vitro half-life data are vendor-confidential, the structural difference implies that the target compound is preferred as a cleavable prodrug handle or as a metabolic soft spot for generating active metabolites, whereas the cyanomethyl analog is favored for stable-target engagement studies [1].

Metabolic stability Amide hydrolysis Prodrug design

Bromine as a Synthetic Handle: Cross-Coupling Reactivity vs. Non-Halogenated Analogs

The 4-bromo substituent in the target compound enables Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), which are not feasible with the non-halogenated N-cyclopentyl-3-fluorobenzamide . Quantitative reactivity data from analogous aryl bromides show that the oxidative addition step with Pd(PPh₃)₄ proceeds with a rate constant of approximately 0.1–0.5 M⁻¹s⁻¹ at 80°C, while the corresponding aryl chloride (if used instead) reacts ~50–100× slower under identical conditions [1]. The presence of the electron-withdrawing 3-fluoro group further accelerates oxidative addition relative to non-fluorinated aryl bromides, making this compound an efficient substrate for late-stage diversification [1].

Cross-coupling Suzuki-Miyaura Building block

4-Bromo-N-cyclopentyl-3-fluorobenzamide – Evidence-Backed Application Scenarios for Procurement Decisions


HDAC Inhibitor Lead Optimization Requiring a 4-Bromo-3-fluoro Benzamide Scaffold

When optimizing HDAC inhibitors for oncology or epigenetic targets, the 4-bromo-3-fluoro substitution pattern is critical for potency, as demonstrated by the ~6-fold IC₅₀ advantage over the 3-bromo-5-fluoro isomer in HeLa nuclear extract assays . Procuring 4-bromo-N-cyclopentyl-3-fluorobenzamide ensures that the scaffold maintains the optimal halogen geometry for catalytic tunnel binding, avoiding the potency loss associated with regioisomeric mismatches. The N-cyclopentyl group further provides a handle for modulating lipophilicity within the CNS-permeable range (cLogP ≈ 3.6) .

CNS-Penetrant Probe Synthesis via Late-Stage Suzuki-Miyaura Diversification

For CNS-focused medicinal chemistry, the combination of the 4-bromo handle (enabling Pd-catalyzed cross-coupling) and the N-cyclopentyl group (providing elevated lipophilicity, cLogP ≈ 3.6) makes this compound an ideal advanced intermediate for parallel library synthesis . The electron-deficient 3-fluoro substituent enhances oxidative addition rates by an estimated 50–100× relative to aryl chlorides, enabling rapid diversification under mild conditions. This scaffold is particularly suited for generating analogs targeting GPCRs or ion channels where CNS exposure is required .

Prodrug Strategy Requiring a Metabolically Cleavable Amide Moiety

In programs where a transiently active metabolite is desired, the secondary N-cyclopentyl amide is susceptible to hepatic amidase cleavage, releasing the active 4-bromo-3-fluorobenzoic acid or its conjugate base in vivo . This contrasts with the N-(cyanomethyl)-N-cyclopentyl tertiary amide analog, which is metabolically stable and unsuitable for prodrug applications. Researchers designing esterase- or amidase-activated prodrugs should select this compound over the N,N-disubstituted analog to achieve controlled release kinetics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-N-cyclopentyl-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.